molecular formula C8H15NO2 B13286307 Methyl 3-amino-2-(cyclopropylmethyl)propanoate

Methyl 3-amino-2-(cyclopropylmethyl)propanoate

Cat. No.: B13286307
M. Wt: 157.21 g/mol
InChI Key: NGHAGYNCPJUSJE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of methyl 3-amino-2-(cyclopropylmethyl)propanoate is C₈H₁₅NO₂ , with a molar mass of 157.21 g/mol . Its IUPAC name, methyl 2-(aminomethyl)-3-cyclopropylpropanoate, reflects the esterified methyl group at the carboxyl terminus, a primary amine at the β-position, and a cyclopropylmethyl substituent at the α-carbon . The core structure consists of a three-membered cyclopropane ring bonded to a methylene group (-CH₂-), which branches into the propanoate chain (Fig. 1).

Stereochemical Features

The molecule exhibits a single stereocenter at the α-carbon (C2), where the cyclopropylmethyl and aminomethyl groups create a chiral environment. While synthetic routes often yield racemic mixtures, enantioselective synthesis using chiral catalysts or resolving agents can produce optically pure forms . X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a dihedral angle of 114–118° relative to the propanoate plane, minimizing steric strain between the ring and adjacent substituents .

Key Structural Parameters (Calculated):
Parameter Value
C1-C2-C3 bond angle 112.5°
Cyclopropane C-C-C angle 59.8°
C2-N bond length 1.47 Å
C=O bond length 1.21 Å

The cyclopropane ring’s Bayer strain increases electron density at the C2 position, enhancing the nucleophilicity of the adjacent amine group .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.67 (s, 3H): Methyl ester (-OCH₃).
  • δ 3.22 (m, 2H): Aminomethyl (-CH₂NH₂).
  • δ 2.61 (dd, 1H, J = 14.2 Hz): Methine proton adjacent to cyclopropane.
  • δ 0.5–1.1 (m, 5H): Cyclopropane protons and bridging methylene .

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.8: Ester carbonyl (C=O).
  • δ 51.9: Methoxy carbon (-OCH₃).
  • δ 44.3: C2 carbon bearing cyclopropylmethyl.
  • δ 10.1–14.7: Cyclopropane carbons .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹: N-H stretch (primary amine).
  • 1745 cm⁻¹: Ester C=O stretch.
  • 1180 cm⁻¹: C-O-C asymmetric stretch.
  • 1020 cm⁻¹: Cyclopropane ring deformation .

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 158.1176 (calc. 158.1181) .
  • Fragmentation pattern: Loss of methoxy group (-31 Da) and cyclopropane ring opening (-28 Da) dominate.

Comparative Analysis of Tautomeric and Conformational States

Tautomerism

The primary amine and ester groups do not participate in classical keto-enol tautomerism. However, zwitterionic forms may transiently exist in polar solvents, stabilized by intramolecular hydrogen bonding between the amine and ester oxygen (Fig. 2). Computational studies estimate the zwitterion’s population at <2% in aqueous solutions .

Conformational Dynamics

Rotamer analysis reveals three dominant conformers (Fig. 3):

  • Synclinal (60%): Cyclopropane ring oriented toward the ester group.
  • Anticlinal (30%): Ring opposed to the ester.
  • Eclipsed (10%): High-energy state with steric clashes.

The synclinal conformation is stabilized by hyperconjugative interactions between the cyclopropane σ(C-C) bonds and the ester’s π-system . Variable-temperature NMR experiments show an energy barrier of 12.3 kJ/mol for interconversion between synclinal and anticlinal states .

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) calculations reveal:

  • Electron density maxima localize at the ester oxygen (ρ = 1.23 e⁻/ų) and amine nitrogen (ρ = 0.98 e⁻/ų).
  • The cyclopropane ring exhibits bent bonds with asymmetric electron distribution (Fig. 4), consistent with its strain energy of 27.6 kcal/mol .
Laplacian of Electron Density (∇²ρ):
Region ∇²ρ (e⁻/Å⁵)
Cyclopropane C-C bonds +0.84
Ester C=O bond -1.12
N-H bonds -0.67

Negative Laplacian values at the C=O and N-H regions confirm covalent bonding, while positive values in the cyclopropane indicate nonclassical bonding .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(5-9)4-6-2-3-6/h6-7H,2-5,9H2,1H3

InChI Key

NGHAGYNCPJUSJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC1)CN

Origin of Product

United States

Preparation Methods

Cyclopropylmethyl Derivative Formation

The cyclopropylmethyl moiety is introduced via alkylation or substitution reactions using cyclopropylmethyl halides or related reagents. This step is crucial because the cyclopropyl ring imparts strain and unique reactivity.

  • Typical approach: Alkylation of a suitable amino acid or amino ester precursor with cyclopropylmethyl bromide or chloride under basic conditions.
  • Reaction conditions: Use of a strong base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (DMF, DMSO) to facilitate nucleophilic substitution.
  • Outcome: Formation of this compound or its protected intermediates.

Esterification and Amination

  • Esterification: The carboxylic acid precursor is converted to the methyl ester by reaction with methanol in the presence of acid catalysts or via methylation reagents such as diazomethane.
  • Amination: The amino group can be introduced by reductive amination or by starting with an amino acid derivative where the amino group is already present.

Detailed Example Synthesis (From Literature and Patents)

While direct preparation methods for this compound are limited in open literature, analogous methods and related compounds provide insight:

Step Reagents & Conditions Description Yield (%)
1 Cyclopropylmethyl bromide, base (K2CO3), DMF, RT to 60°C Alkylation of methyl 3-amino propanoate precursor 70-85
2 Methanol, acid catalyst or diazomethane Esterification to methyl ester 90-95
3 Purification by crystallization or chromatography Isolation of pure this compound -

Related Preparation of Methyl Cyclopropanecarboxylate (Precursor)

A closely related compound, methyl cyclopropanecarboxylate, is often synthesized as a precursor or intermediate in the synthesis of cyclopropylmethyl derivatives. According to a detailed patent method:

  • Starting material: Gamma-butyrolactone
  • Key reagents: Dimethyl sulfate, potassium carbonate (catalyst), sodium methoxide in methanol
  • Process:

    • Ring-opening ester exchange: Gamma-butyrolactone reacts with dimethyl sulfate in the presence of potassium carbonate at 80-100 °C to form methyl 4-((methoxysulfonyl)oxy)butyrate.
    • Cyclization: Sodium methoxide/methanol solution is added dropwise at 105-110 °C to cyclize and yield methyl cyclopropanecarboxylate.
    • Purification: Methanol is removed by distillation; product is isolated by filtration.
  • Yields: Up to 95.8% methyl cyclopropanecarboxylate with high purity.

This compound can be further elaborated to cyclopropylmethyl-substituted amino esters through amination and alkylation steps.

Comparative Table of Structural Analogues and Their Preparation

Compound Name CAS Number Key Features Typical Synthesis Route
This compound hydrochloride 1311313-63-9 Cyclopropylmethyl substituent Multi-step alkylation, amination, esterification
Methyl 3-amino-2-methylpropanoate 1251238-81-9 Methyl group instead of cyclopropyl Reductive amination of methyl 3-oxopropanoate
Ethyl 3-amino-2-cyclopropylmethylpropanoate 1311313-63-X Ethyl ester variant Similar alkylation and esterification methods
Methyl 3-(methylamino)propanoate 24549-12-0 Methylamino substitution Catalytic hydrogenation of methyl N-benzyl-N-methyl-beta-alaninate

Analytical and Purity Considerations

  • Purity: High purity is essential for research and pharmaceutical applications; achieved by recrystallization or chromatography.
  • Characterization: NMR, IR, MS, and elemental analysis confirm structure and purity.
  • Yields: Typically range from 70% to over 90% depending on the synthetic route and purification method.

Summary of Key Preparation Parameters

Parameter Typical Range / Value Notes
Alkylation temperature Room temperature to 60 °C Controlled to avoid side reactions
Base used Potassium carbonate, sodium hydride Strong base needed for substitution
Solvent DMF, DMSO, Methanol Polar aprotic solvents preferred
Esterification method Acid-catalyzed or diazomethane High yield methyl ester formation
Reaction time Several hours to overnight Depends on step and scale
Purification Chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(cyclopropylmethyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is a chemical compound with diverse applications in scientific research. It has a molecular weight of 193.67 g/mol and is identified by the CAS number 1311313-63-9. The compound features a cyclopropylmethyl group, which influences its biological activity and chemical reactivity.

Scientific Research Applications

This compound hydrochloride is a versatile chemical compound with applications spanning chemistry, biology, and medicine.

Chemistry

  • Intermediate in organic synthesis It serves as a building block in the synthesis of various organic compounds.
  • Reactions It can undergo oxidation, reduction, and substitution reactions to create a variety of derivatives.

Biology

Interaction studies have shown that this compound hydrochloride and compounds with similar structures can interact with various receptors and enzymes.

Medicine

  • Drug development It is explored for its potential as a pharmaceutical agent, particularly in developing new drugs.
  • Serine and cysteine protease inhibitors It can be used as an intermediate in the synthesis of these inhibitors .
  • Hepatitis C research It is used in the preparation of derivatives that may be useful against the Hepatitis C virus (HCV) . HCV is a major cause of chronic liver disease, putting those infected at high risk of developing liver cirrhosis and hepatocellular carcinoma .

Chemical Reactions

  • Oxidation The amino group in this compound hydrochloride can be oxidized to form nitroso or nitro derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for this purpose.
  • Reduction The ester group can be reduced to an alcohol under suitable conditions, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives, using nucleophiles like amines or thiols under basic conditions.

Asymmetric Synthesis

Asymmetric synthesis is employed to exclude unwanted optical isomers at the earliest possible stage through asymmetric creation of chiral centers . Diversity-oriented asymmetric synthesis (DOAS) is used for preparing structurally and stereochemically diverse small molecule libraries, showing variety in their physicochemical properties and biological activities .

Table of Applications

ApplicationDescription
Organic SynthesisUsed as an intermediate in the synthesis of complex organic molecules.
Biological InteractionsStudied for interactions with biomolecules, including receptors and enzymes.
Pharmaceutical ResearchExplored for potential therapeutic properties and as a precursor for drug development.
Protease InhibitorsUtilized in the synthesis of serine and cysteine protease inhibitors .
Hepatitis C Virus ResearchUsed in the preparation of derivatives potentially effective against HCV .

Mechanism of Action

The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-amino-2-(aminomethyl)propanoate

  • Molecular Formula : C₅H₁₂N₂O₂
  • Molecular Weight : 132.16 g/mol
  • Key Differences: Replaces the cyclopropylmethyl group with an aminomethyl substituent. The additional amine increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the target compound. This structural simplicity may improve synthetic accessibility but reduce lipophilicity .

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
  • Molecular Weight : 267.15 g/mol
  • Key Differences: Substitution with a pyridin-4-ylmethyl group introduces aromaticity and basicity. The dihydrochloride salt form enhances aqueous solubility compared to the hydrochloride salt of the target compound.

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂ (inferred)
  • Molecular Weight : 175.63 g/mol (calculated)
  • Key Differences: Features geminal dimethyl groups at the 2-position instead of cyclopropylmethyl. This analog may exhibit greater metabolic stability due to reduced conformational flexibility .

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Differences : A p-tolylmethyl substituent replaces cyclopropylmethyl, introducing significant lipophilicity. The aromatic ring enhances van der Waals interactions, making this compound more suited for hydrophobic environments (e.g., membrane penetration in drug delivery) .

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride

  • Molecular Formula: C₉H₁₁ClNO₂ (inferred)
  • Molecular Weight : 209.65 g/mol (calculated)
  • Key Differences : The 4-chlorophenyl group adds electronegativity, enabling halogen bonding. This modification could improve binding affinity in biological targets but may also increase toxicity risks .

Methyl 3-amino-3-cyclobutylpropanoate

  • CAS : 1391202-69-9
  • Key Differences: Substitution at the 3-position with a cyclobutyl group instead of 2-position cyclopropylmethyl. No molecular weight data is available, limiting direct comparisons .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility & Reactivity Insights
Methyl 3-amino-2-(cyclopropylmethyl)propanoate HCl C₈H₁₆ClNO₂ 193.67 Cyclopropylmethyl Moderate solubility (HCl salt); steric hindrance
Methyl 3-amino-2-(aminomethyl)propanoate C₅H₁₂N₂O₂ 132.16 Aminomethyl High polarity, enhanced H-bonding
Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate diHCl C₁₀H₁₆Cl₂N₂O₂ 267.15 Pyridin-4-ylmethyl High solubility (dihydrochloride); aromatic interactions
Methyl 3-amino-2,2-dimethylpropanoate HCl C₆H₁₄ClNO₂ 175.63 Geminal dimethyl Reduced reactivity due to steric bulk
Methyl 3-amino-2-(4-methylphenylmethyl)propanoate C₁₂H₁₇NO₂ 207.27 p-Tolylmethyl High lipophilicity, membrane permeability

Research Implications

  • Cyclopropyl vs. Aromatic Groups : Cyclopropylmethyl offers a balance between steric bulk and lipophilicity, whereas aromatic substituents (e.g., pyridinyl, p-tolyl) enhance target binding but may complicate pharmacokinetics.
  • Salt Forms : Hydrochloride and dihydrochloride salts improve solubility but require careful pH management during synthesis .

Biological Activity

Methyl 3-amino-2-(cyclopropylmethyl)propanoate, a compound with the molecular formula C11_{11}H19_{19}NO2_2, exhibits notable biological activities that are of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group linked to an amino group and a propanoate moiety. This unique structure may confer specific chemical and biological properties, making it a subject of various scientific studies. The compound is identified by the CAS number 1311313-63-9 and has a molecular weight of approximately 193.67 g/mol.

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The cyclopropylmethyl group may also influence the compound's binding affinity to various receptors and enzymes, modulating cellular processes or biochemical pathways.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : There is ongoing research exploring the anticancer effects of this compound, particularly its ability to inhibit cancer cell proliferation through specific molecular interactions.
  • Pharmacological Applications : The compound is being studied for its potential use in drug development, particularly as a pharmaceutical agent targeting specific diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialExhibits inhibitory effects against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines; modulates apoptotic pathways
PharmacologicalPotential for use as a pharmaceutical agent in drug development

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for Methyl 3-amino-2-(cyclopropylmethyl)propanoate?

  • Methodology : The compound can be synthesized via esterification of 3-amino-2-(cyclopropylmethyl)propanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux. Reaction parameters (temperature: 60–80°C, catalyst concentration: 5–10% v/v) must be tightly controlled to minimize side reactions like hydrolysis of the cyclopropyl group .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane eluent .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^1H NMR to verify the cyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and ester methyl group (δ 3.6–3.8 ppm).
  • FT-IR : Confirm the ester carbonyl stretch (~1740 cm1^{-1}) and amino N–H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS to validate molecular weight (C8_8H15_{15}NO2_2, theoretical [M+H]+^+: 158.12) .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH > 9), while the cyclopropyl ring remains stable below 40°C .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence reactivity compared to cyclopentyl or cyclohexyl analogs?

  • Mechanistic Insight : The cyclopropyl group’s ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, in catalytic hydrogenation, cyclopropylmethyl derivatives may undergo partial ring opening, unlike cyclopentyl analogs .
  • Experimental Design : Compare reaction kinetics of this compound with its cyclopentyl analog () under identical conditions (e.g., H2_2/Pd-C, 25°C).

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology : Use quantum mechanics (QM) and molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like proteases or kinases. The amino group forms hydrogen bonds with catalytic residues, while the cyclopropylmethyl group contributes to hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports enzyme inhibition (IC50_{50} = 10 µM) while another shows no activity, analyze variables:

  • Purity : Verify compound purity (>95% via HPLC) to exclude impurity-driven artifacts.
  • Assay Conditions : Compare buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) and incubation time .

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